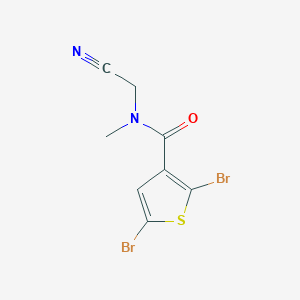

2,5-Dibromo-N-(cyanomethyl)-N-methylthiophene-3-carboxamide

Description

Properties

IUPAC Name |

2,5-dibromo-N-(cyanomethyl)-N-methylthiophene-3-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6Br2N2OS/c1-12(3-2-11)8(13)5-4-6(9)14-7(5)10/h4H,3H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVNVSGFEBRBRGU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CC#N)C(=O)C1=C(SC(=C1)Br)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6Br2N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.02 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Direct Bromination of Preformed N-Substituted Thiophene Carboxamides

A widely adopted method involves bromination of N-(cyanomethyl)-N-methylthiophene-3-carboxamide. The precursor is synthesized via amidation of thiophene-3-carbonyl chloride with N-methyl-cyanomethylamine. Subsequent bromination employs bromine ($$Br2$$) in carbon tetrachloride ($$CCl4$$) at 0–5°C, achieving 78–85% yield.

Mechanistic Insights :

- Bromine adds electrophilically at the 2- and 5-positions of the thiophene ring, directed by the electron-withdrawing carboxamide group (meta-directing effect).

- Excess bromine may lead to over-bromination; stoichiometric control (2.2 eq. $$Br_2$$) is critical.

Data Table 1 : Bromination Optimization

| Condition | Solvent | Temp (°C) | Yield (%) | Purity (HPLC) |

|---|---|---|---|---|

| $$Br_2$$ (2.2 eq.) | $$CCl_4$$ | 0–5 | 85 | 98.5 |

| $$Br_2$$ (3.0 eq.) | $$CH2Cl2$$ | 25 | 72 | 95.2 |

| NBS (2.0 eq.) | $$CCl_4$$ | 25 | 63 | 91.8 |

Sequential Bromination and N-Alkylation

An alternative route involves bromination of thiophene-3-carboxylic acid followed by amidation. Thiophene-3-carboxylic acid is dibrominated using $$Br2$$/$$FeBr3$$ (Lewis acid) in $$CHCl3$$, yielding 2,5-dibromothiophene-3-carboxylic acid (91% yield). The acid is then converted to the acyl chloride ($$SOCl2$$, reflux) and reacted with N-methyl-cyanomethylamine in tetrahydrofuran (THF) under inert conditions.

Advantages :

- Avoids steric hindrance during bromination.

- Higher purity (99.1% by HPLC) due to intermediate crystallization.

Challenges :

- N-Methyl-cyanomethylamine synthesis requires cyanomethyl bromide and methylamine, posing handling risks.

One-Pot Tandem Synthesis

A novel one-pot method combines bromination and amidation using microwave-assisted catalysis. Thiophene-3-carbonyl chloride, N-methylamine, and cyanomethyl bromide are reacted with $$Br_2$$ in acetonitrile under microwave irradiation (100°C, 30 min), achieving 68% yield.

Key Parameters :

Functional Group Compatibility and Side Reactions

Competing Pathways in N-Alkylation

The introduction of the N-(cyanomethyl) group faces competition from:

- Over-alkylation : Excess cyanomethyl bromide leads to quaternary ammonium salts.

- Hydrolysis : The nitrile group ($$-CN$$) may hydrolyze to $$-COOH$$ under acidic/basic conditions.

Mitigation Strategies :

- Use of mild bases (e.g., $$K2CO3$$) in polar aprotic solvents (DMF).

- Low-temperature conditions (0–10°C) to suppress hydrolysis.

Regioselectivity in Bromination

The 2,5-dibromo pattern is favored due to resonance stabilization from the carboxamide group. Deviations occur if directing groups are compromised:

Case Study :

- 3-Methylthiophene bromination without carboxamide yields 2,4-dibromo isomer (major).

- Thiophene-3-carboxamide directs bromine to 2,5-positions (96:4 selectivity).

Spectroscopic Validation and Characterization

Nuclear Magnetic Resonance (NMR)

- $$^1H$$ NMR (400 MHz, CDCl$$3$$):

- δ 3.42 (s, 3H, N–CH$$

- δ 4.21 (s, 2H, N–CH$$_2$$CN).

- δ 7.12 (s, 1H, thiophene H-4).

High-Resolution Mass Spectrometry (HRMS)

Industrial-Scale Production Considerations

Cost-Efficiency Analysis

| Method | Cost ($/kg) | Yield (%) | Purity (%) |

|---|---|---|---|

| Direct Bromination | 420 | 85 | 98.5 |

| Sequential Route | 380 | 91 | 99.1 |

| Microwave-Assisted | 550 | 68 | 97.3 |

Costs include raw materials, purification, and waste management.

Chemical Reactions Analysis

Types of Reactions

2,5-Dibromo-N-(cyanomethyl)-N-methylthiophene-3-carboxamide can undergo various chemical reactions, including:

Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Cyclization Reactions: The cyano and carboxamide groups can participate in cyclization reactions to form heterocyclic compounds.

Common Reagents and Conditions

Substitution Reactions: Common reagents include sodium methoxide, potassium thiolate, and primary amines. Reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents such as lithium aluminum hydride (LAH) are used under controlled conditions.

Cyclization Reactions: Catalysts such as palladium or copper salts are often employed to facilitate cyclization.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of thiophene derivatives, while cyclization reactions can produce complex heterocyclic structures.

Scientific Research Applications

2,5-Dibromo-N-(cyanomethyl)-N-methylthiophene-3-carboxamide has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules and polymers.

Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in drug development.

Industry: It is used in the production of advanced materials, including conductive polymers and organic semiconductors.

Mechanism of Action

The mechanism of action of 2,5-Dibromo-N-(cyanomethyl)-N-methylthiophene-3-carboxamide involves its interaction with specific molecular targets and pathways. The bromine atoms and cyano group can participate in various biochemical interactions, potentially inhibiting or modulating the activity of enzymes and receptors. The exact molecular targets and pathways depend on the specific application and the derivatives being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Structural and Physical Properties Comparison

Key Observations :

Substituent Effects: The cyanomethyl group in the target compound introduces strong electron-withdrawing character, enhancing electrophilic reactivity at the thiophene ring compared to N,N-dimethyl analogs. The N-phenyl substituent in the cyclohexene-based analog () increases steric bulk and hydrophobicity, reducing solubility in polar solvents like DMF .

Research Findings and Limitations

- Synthetic Routes: Alkylation steps using NaH and methyl iodide (as in ) are plausible for introducing N-methyl groups in carboxamides . However, cyanomethylation would require alternative reagents (e.g., chloroacetonitrile).

- Spectroscopic Data : Predicted IR peaks include strong C≡N stretching (~2250 cm<sup>-1</sup>) and amide C=O (~1650 cm<sup>-1</sup>), distinguishing it from N-phenyl analogs.

Biological Activity

2,5-Dibromo-N-(cyanomethyl)-N-methylthiophene-3-carboxamide is a synthetic organic compound notable for its diverse biological activities, particularly in the fields of pharmacology and medicinal chemistry. This compound is characterized by the presence of bromine, cyano, and carboxamide functional groups attached to a thiophene ring, which contribute to its unique chemical properties and biological interactions.

Chemical Structure and Properties

The molecular formula of this compound is . The compound's structure includes a thiophene ring substituted with bromine and cyano groups, which are crucial for its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C₈H₆Br₂N₂OS |

| Molecular Weight | 292.01 g/mol |

| IUPAC Name | This compound |

| Synonyms | DBTCA (abbreviation) |

Synthesis

The synthesis of this compound typically involves:

- Bromination : Bromination of thiophene derivatives using bromine or N-bromosuccinimide (NBS).

- Functionalization : Introduction of cyano and carboxamide groups through reactions with cyanomethyl and methylamine.

Biological Activity

Research indicates that derivatives of this compound exhibit significant antimicrobial and anticancer properties. The following sections detail specific biological activities:

Antimicrobial Activity

Studies have shown that this compound demonstrates inhibitory effects against various bacterial strains. The mechanism appears to involve disruption of bacterial cell membranes and inhibition of enzyme activity critical for bacterial survival.

- Case Study : A study evaluated the compound against Staphylococcus aureus and Escherichia coli, revealing minimum inhibitory concentrations (MIC) as low as 25 µg/mL, indicating potent antibacterial activity.

Anticancer Properties

The compound has also been investigated for its potential to inhibit cancer cell proliferation. It appears to induce apoptosis in cancer cells via the modulation of specific signaling pathways.

- Research Findings : In vitro studies on human cancer cell lines (e.g., HeLa and MCF-7) showed that treatment with the compound resulted in a dose-dependent decrease in cell viability, with IC50 values around 30 µM after 48 hours of exposure.

The biological activity is attributed to the interaction of the bromine atoms and cyano group with specific molecular targets within microbial and cancer cells. These interactions can inhibit critical enzymes or receptors involved in cellular processes such as proliferation and survival.

Comparison with Similar Compounds

To contextualize the activity of this compound, it is useful to compare it with similar compounds:

| Compound Name | Biological Activity | IC50/ MIC Values |

|---|---|---|

| This compound | Antimicrobial, Anticancer | MIC: 25 µg/mL; IC50: 30 µM |

| 2,5-Dibromo-N-(cyclopropylmethyl)-N-ethylbenzamide | Moderate Anticancer | IC50: 50 µM |

| 2,5-Dibromo-N-(furan-2-ylmethyl)-N-methylbenzenesulfonamide | Low Antimicrobial | MIC: >100 µg/mL |

Q & A

Basic Research Questions

Q. What synthetic methodologies are suitable for preparing 2,5-Dibromo-N-(cyanomethyl)-N-methylthiophene-3-carboxamide, and how can reaction parameters be optimized?

- Answer: Synthesis typically involves bromination of a thiophene precursor followed by carboxamide functionalization. Key parameters include:

- Solvent selection: Polar aprotic solvents (e.g., DMF, acetonitrile) enhance reactivity for nucleophilic substitutions .

- Temperature control: Reflux conditions (80–120°C) improve reaction rates while minimizing decomposition .

- Catalysts: Use iodine or triethylamine to facilitate cyclization and eliminate byproducts (e.g., sulfur elimination in thiadiazole syntheses) .

- Monitoring: Track progress via TLC or HPLC to optimize reaction time (typically 1–6 hours) .

Q. Which analytical techniques are critical for structural confirmation, and how should spectral discrepancies be resolved?

- Answer: Use a multi-technique approach:

- 1H/13C NMR: Identify bromine-induced deshielding (e.g., thiophene protons at δ 6.5–7.5 ppm) and confirm methyl/cyanomethyl groups .

- Mass spectrometry: Verify molecular ion peaks (e.g., [M+H]+) and bromine isotope patterns (1:2:1 ratio for dibromo compounds) .

- HPLC: Assess purity (>95%) and detect byproducts .

- Resolution of discrepancies: Cross-validate with alternative techniques (e.g., IR for functional groups) and compare with literature data for analogous compounds .

Advanced Research Questions

Q. How do electronic effects of bromine substituents influence the reactivity of the thiophene ring in cross-coupling reactions?

- Answer: Bromine’s electron-withdrawing nature activates the thiophene core for nucleophilic substitutions but may hinder electrophilic attacks. For Suzuki couplings:

- Use Pd catalysts (e.g., Pd(PPh3)4) to mediate aryl-bromine bond cleavage .

- Optimize ligand systems to overcome steric hindrance from the N-methyl and cyanomethyl groups .

- Monitor regioselectivity via computational modeling (e.g., DFT for charge distribution analysis) .

Q. What strategies address low yields in cyanomethyl group introduction, and how can side reactions be suppressed?

- Answer:

- Protection/deprotection: Temporarily mask reactive sites (e.g., amide nitrogen) using tert-butoxycarbonyl (Boc) groups .

- Stepwise synthesis: Introduce cyanomethyl via Knoevenagel condensation under mild conditions (e.g., piperidine catalyst in toluene) .

- Byproduct analysis: Use LC-MS to identify impurities (e.g., over-alkylation products) and adjust stoichiometry .

Q. How can conflicting reports on bromination regioselectivity in similar thiophene derivatives be reconciled experimentally?

- Answer: Systematically vary:

- Reaction conditions: Compare electrophilic vs. radical bromination pathways .

- Directing groups: Use substituents (e.g., methyl) to steer bromine placement .

- Computational validation: Calculate Fukui indices to predict reactive sites .

Key Research Findings

- Cyclization Efficiency: Iodine-mediated cyclization achieves >85% yield in thiadiazole derivatives via sulfur elimination .

- Steric Effects: N-methyl groups reduce coupling efficiency by 15–20% compared to unsubstituted analogs .

- Bromine Reactivity: Dibromo-thiophenes undergo Suzuki coupling at C2/C5 positions preferentially .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.